molecular formula C10H14N2O4 B8658109 diethyl 1-amino-1H-pyrrole-2,4-dicarboxylate

diethyl 1-amino-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B8658109
M. Wt: 226.23 g/mol
InChI Key: NITLQFRQRWXROL-UHFFFAOYSA-N
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Description

Diethyl 1-amino-1H-pyrrole-2,4-dicarboxylate is a useful research compound. Its molecular formula is C10H14N2O4 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

diethyl 1-aminopyrrole-2,4-dicarboxylate

InChI

InChI=1S/C10H14N2O4/c1-3-15-9(13)7-5-8(12(11)6-7)10(14)16-4-2/h5-6H,3-4,11H2,1-2H3

InChI Key

NITLQFRQRWXROL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1N)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask was added MTBE (2 L) and ammonium chloride (60 g, 1.13 mol). The reaction was cooled to −20° C. Then concentrated aq ammonium hydroxide (160 mL) was added to the reaction followed by slow addition of commercial-grade sodium hypochlorite solution (149 g, 1.5 L). After addition, the reaction was stirred at −20° C. for additional 30 minutes. The MTBE layer was separated and washed with brine and dried over Na2SO4. In a separate flask under nitrogen was added diethyl 1H-pyrrole-2,4-dicarboxylate (40 g, 190 mmol) and dry DMF (400 mL). The reaction was cooled to 0° C. whereupon sodium hydroxide (190 mmol) was added portionwise to the reaction. The reaction was stirred at 0° C. for additional 1 hour before it was cooled to −20° C. At this time, the previously prepared MTBE solution of chloramine was added slowly to the reaction and the reaction was stirred at −20° C. for 1 hour. The reaction was quenched with saturated sodium thiosulfate solution. The organic layer of the reaction was separated and washed with water and brine, dried over sodium sulfate, filtered and concentrated to yield 40 g (95%) of the title compound. H1 NMR (400 MHz, CDCl3) δ ppm: 7.48 (1H, d, J=1.6 Hz), 7.24 (1H, d, J=1.6 Hz), 5.65 (2H, s), 4.32-4.23 (4H, merging quartets), 1.367-1.32 (6H, merging triplets). LCMS (condition A) m/z=227.2 +ve.
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
190 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
60 g
Type
reactant
Reaction Step Six
Name
Quantity
2 L
Type
solvent
Reaction Step Six
Yield
95%

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